![molecular formula C14H10ClFO2 B12857675 Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate CAS No. 893736-93-1](/img/structure/B12857675.png)
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C14H10ClFO2. It is a derivative of biphenyl, featuring both chloro and fluoro substituents on the aromatic rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve
Biological Activity
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate (CAS Number: 886362-12-5) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₀ClFO₂
- Molecular Weight : 264.68 g/mol
- Melting Point : 88–90 °C
- Structure : The compound features a biphenyl core with chlorine and fluorine substituents, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity to proteins and enzymes, potentially leading to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect pathways related to cell growth and apoptosis, making it a candidate for anticancer therapies.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5–10 | Inhibition of tubulin polymerization |
MDA-MB-231 (Breast) | 10–15 | Induction of apoptosis |
HeLa (Cervical) | 8–12 | Cell cycle arrest in G0/G1 phase |
These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis in cancer cells.
Case Studies
- MCF-7 Cell Line Study :
- MDA-MB-231 Cell Line Study :
Pharmacological Applications
Given its biological activity, this compound is being explored for various pharmacological applications:
- Anticancer Drug Development : Its ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapeutics.
- Research Tool : The compound serves as a valuable tool for studying cellular mechanisms related to cancer biology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For biphenyl systems, palladium-catalyzed Suzuki-Miyaura coupling is widely employed, using halogenated precursors (e.g., aryl boronic acids and methyl esters). Aryl chlorides and fluorides require optimized ligands (e.g., XPhos) and bases (e.g., K₂CO₃) to enhance reactivity. Purification typically involves preparative TLC (hexanes/EtOAc = 2:1 v/v) or column chromatography, yielding ~40–60% isolated purity .
- Key Data :
Reaction Type | Catalyst System | Yield | Purification Method |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 49% | Preparative TLC |
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For biphenyl derivatives, parameters such as space group (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 8.213 Å, b = 10.452 Å), and R-factor (e.g., 0.054) validate bond lengths, angles, and stereochemistry. Complementary techniques include ¹H/¹³C NMR (e.g., δ ~3.9 ppm for methyl ester) and HRMS .
Advanced Research Questions
Q. What strategies address low yields in cross-coupling reactions involving chloro-fluoro biphenyl systems?
- Methodological Answer : Chloro-fluoro arenes exhibit steric and electronic challenges. Dual nickel/palladium catalysts improve reactivity by reducing aryl halide activation energy. Solvent optimization (e.g., DMF/toluene mixtures) and microwave-assisted heating (80–120°C, 1–3 h) enhance reaction efficiency. Ligands such as SPhos or RuPhos mitigate dehalogenation side reactions .
- Key Data :
Catalyst System | Temperature | Yield Improvement |
---|---|---|
Ni/Pd Dual | 100°C | +25% |
Q. How do substituent positions (chloro at 4', fluoro at 3') influence the compound’s electronic properties?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal that the electron-withdrawing chloro group at the 4' position increases the biphenyl system’s electrophilicity, while the 3'-fluoro substituent induces steric hindrance. Hammett constants (σₚ-Cl = +0.23, σₘ-F = +0.34) predict reactivity in further functionalization (e.g., nucleophilic aromatic substitution) .
Q. What analytical methods detect trace impurities in the compound during pharmacological studies?
- Methodological Answer : HPLC-MS with a C18 column (acetonitrile/water gradient, 0.1% formic acid) identifies impurities at ppm levels. Common contaminants include dehalogenated byproducts (e.g., des-chloro analogs) and ester hydrolysis products. Limits of detection (LOD) < 0.1% are achievable using UV-Vis (λ = 254 nm) .
Q. Safety and Environmental Considerations
Q. What safety protocols are critical when handling this compound in aqueous environments?
- Methodological Answer : The compound’s lipophilicity (logP ~3.5) necessitates containment to prevent aquatic toxicity. Use fume hoods with HEPA filters, and avoid releasing waste into drains. Acute toxicity assays (e.g., Daphnia magna LC₅₀) recommend a maximum handling concentration of 10 mg/L in lab settings .
Q. Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported crystallographic data for structurally similar compounds?
- Methodological Answer : Variations in unit cell parameters (e.g., ±0.05 Å in bond lengths) may arise from temperature (123 K vs. 298 K) or solvent of crystallization. Use the Cambridge Structural Database (CSD) to cross-reference data and apply Rietveld refinement for powder samples .
Q. Applications in Drug Development
Q. What pharmacophores in this compound align with known bioactive biphenyl derivatives?
- Methodological Answer : The methyl ester and halogenated biphenyl core mimic angiotensin II receptor blockers (e.g., Telmisartan). In silico docking (AutoDock Vina) shows affinity for hydrophobic binding pockets (ΔG ~-9.2 kcal/mol). In vitro assays (HEK293 cells) assess receptor modulation potential .
Properties
CAS No. |
893736-93-1 |
---|---|
Molecular Formula |
C14H10ClFO2 |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
methyl 2-(4-chloro-3-fluorophenyl)benzoate |
InChI |
InChI=1S/C14H10ClFO2/c1-18-14(17)11-5-3-2-4-10(11)9-6-7-12(15)13(16)8-9/h2-8H,1H3 |
InChI Key |
VZWRRXRAQBHFRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.